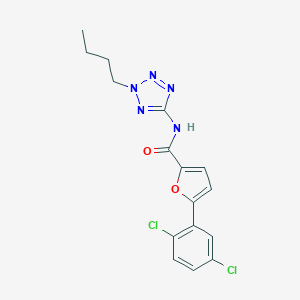![molecular formula C22H29N3O6S B283325 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283325.png)
4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide, also known as Plerixafor, is a small molecule drug used in stem cell mobilization for transplantation in patients with hematologic malignancies. The drug binds to the CXCR4 receptor on hematopoietic stem cells, causing them to detach from bone marrow niches and enter the bloodstream.
作用機序
4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide binds to the CXCR4 receptor on hematopoietic stem cells, which is responsible for their retention in the bone marrow niches. The binding of 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide to CXCR4 causes conformational changes in the receptor, leading to the detachment of stem cells from the niches and their migration into the peripheral blood. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide also inhibits the binding of CXCR4 to its natural ligand, CXCL12, which is present in the bone marrow microenvironment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide are mainly related to stem cell mobilization. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide increases the yield of hematopoietic stem cells in peripheral blood, which can be collected by apheresis and used for transplantation. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has also been shown to increase the number of circulating endothelial progenitor cells, which may have potential applications in cardiovascular diseases.
実験室実験の利点と制限
The advantages of 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide for lab experiments include its specificity for the CXCR4 receptor, its ability to mobilize hematopoietic stem cells without causing significant adverse effects, and its ease of administration. The limitations of 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide include its high cost, the need for careful monitoring of its effects on stem cell mobilization, and the potential for drug interactions with other medications.
将来の方向性
For 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide include investigating its potential use in cancer therapy, HIV infection, and ischemic stroke. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and it may have potential as a combination therapy for certain types of cancer. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has also been shown to inhibit HIV infection by blocking the entry of the virus into host cells. Finally, 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has been investigated for its potential use in ischemic stroke, where it may have neuroprotective effects by promoting angiogenesis and neurogenesis.
合成法
4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide is synthesized by coupling 1,4-benzenediamine with 4-(2-chloroethyl)benzenesulfonyl chloride, followed by condensation with 3-methoxy-4-(2-(4-morpholinyl)-2-oxoethoxy)benzylamine. The final product is purified by column chromatography and characterized by spectroscopic methods.
科学的研究の応用
4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has been extensively studied for its role in stem cell mobilization. It has been shown to increase the yield of hematopoietic stem cells in peripheral blood, which can be collected by apheresis and used for transplantation in patients with hematologic malignancies. 4-[2-({3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide has also been investigated for its potential use in other applications, such as cancer therapy, HIV infection, and ischemic stroke.
特性
分子式 |
C22H29N3O6S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
4-[2-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O6S/c1-29-21-14-18(4-7-20(21)31-16-22(26)25-10-12-30-13-11-25)15-24-9-8-17-2-5-19(6-3-17)32(23,27)28/h2-7,14,24H,8-13,15-16H2,1H3,(H2,23,27,28) |
InChIキー |
PDFFPSHLUSCNEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)N3CCOCC3 |
正規SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)